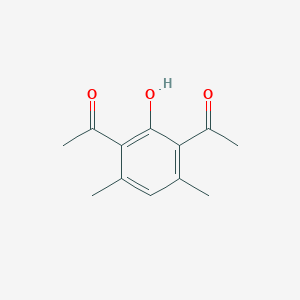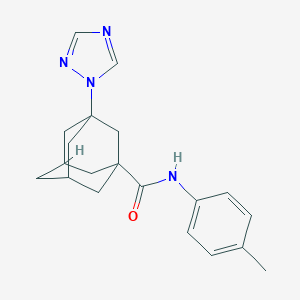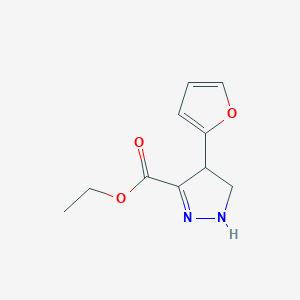
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for many years. It is a well-known inhibitor of chloride channels and anion exchangers, and has been used to study a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling.
Mécanisme D'action
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is a potent inhibitor of chloride channels and anion exchangers, and its mechanism of action is well-understood. It binds to the extracellular domain of these proteins and blocks the passage of chloride ions or other anions through the channel or exchanger. This results in a disruption of normal cellular function, which can be used to study the role of these proteins in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide are well-documented. It has been shown to inhibit chloride channels and anion exchangers in a variety of cell types, including red blood cells, neurons, and epithelial cells. This inhibition can lead to changes in cell volume, pH, and ion concentrations, which can affect a variety of physiological processes. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has also been shown to have effects on membrane potential, neurotransmitter release, and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has several advantages as a research tool. It is a potent and specific inhibitor of chloride channels and anion exchangers, which makes it useful for studying the function and regulation of these proteins. It is also relatively easy to synthesize and purify, which makes it readily available for research use. However, there are some limitations to its use. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can have off-target effects on other proteins, which can complicate data interpretation. Additionally, its use in vivo may be limited by its toxicity and potential side effects.
Orientations Futures
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride channels and anion exchangers, which could help to elucidate the specific roles of these proteins in various physiological processes. Another area of interest is the use of N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide as a tool for drug discovery, as it has been shown to interact with a variety of drug targets. Finally, there is interest in the development of new methods for synthesizing N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide and related compounds, which could improve its availability and reduce its cost.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,5-dimethylaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been used extensively in scientific research to study the function and regulation of chloride channels and anion exchangers. It has been used to investigate the role of these proteins in a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has also been used to study the effects of various drugs and toxins on chloride channel function.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H13F2NO2S |
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-4-3-11(15)8-13(14)16/h3-8,17H,1-2H3 |
Clé InChI |
LQYTZYXAXSPOFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)



![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)

